molecular formula C8H11Cl2N3 B3041990 Imidazo[1,2-a]pyridin-2-ylmethanamine dihydrochloride CAS No. 452967-56-5

Imidazo[1,2-a]pyridin-2-ylmethanamine dihydrochloride

Cat. No.: B3041990
CAS No.: 452967-56-5
M. Wt: 220.1 g/mol
InChI Key: MYPGNWBLNHLGBE-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-2-ylmethanamine dihydrochloride (CAS 452967-56-5) is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. As a member of the imidazopyridine family, this compound is a privileged structure known for its diverse biological attributes and wide range of applications in scientific research . The imidazo[1,2-a]pyridine core is a prominent pharmacophore present in several commercially available drugs, particularly those that modulate the central nervous system (CNS), such as the hypnotic agent zolpidem . This makes the dihydrochloride salt a valuable intermediate or building block for the design and synthesis of novel bioactive molecules targeting CNS receptors, including GABA-A . Beyond its neurological applications, this chemical family is actively investigated for developing compounds with antifungal, antiviral, antibacterial, and anticancer properties . The structural flexibility of the imidazo[1,2-a]pyridine nucleus allows for further functionalization, enabling researchers to fine-tune the compound's properties for specific applications, whether in pharmaceuticals or as a ligand in material science . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Always refer to the Safety Data Sheet (SDS) prior to use. Handling and Storage: Store under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

imidazo[1,2-a]pyridin-2-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.2ClH/c9-5-7-6-11-4-2-1-3-8(11)10-7;;/h1-4,6H,5,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPGNWBLNHLGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452967-56-5
Record name imidazo[1,2-a]pyridin-2-ylmethanamine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridin-2-ylmethanamine dihydrochloride typically involves the condensation of 2-aminomethylimidazo[1,2-a]pyridine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt . Various synthetic methodologies, including multicomponent reactions, condensation reactions, and intramolecular cyclizations, have been employed to construct the imidazo[1,2-a]pyridine scaffold .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridin-2-ylmethanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

Drug Development

Imidazo[1,2-a]pyridin-2-ylmethanamine dihydrochloride is being investigated for its potential as a therapeutic agent in various diseases:

  • Neurodegenerative Diseases : The compound has shown promise in inhibiting enzymes implicated in neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. Its ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent.
  • Anti-cancer Activity : Preliminary studies suggest that this compound may exhibit anti-cancer properties by targeting specific signaling pathways involved in tumor growth and metastasis. Research is ongoing to elucidate its mechanism of action and efficacy against various cancer cell lines .

Molecular Biology

In molecular biology, this compound serves as a valuable tool for:

  • Proteomics : It is utilized in proteomic studies to label proteins or peptides for identification and quantification. Its unique structure allows for selective binding to target molecules, facilitating the study of protein interactions and functions .
  • Cell Culture Studies : The compound is also employed in cell culture experiments to investigate cellular responses to drug treatment. Its effects on cell viability and proliferation are assessed to determine optimal concentrations for further studies .

Case Study 1: Neuroprotection in Alzheimer's Disease

A study published in Neuroscience Letters evaluated the neuroprotective effects of this compound on neuronal cells exposed to amyloid-beta toxicity. Results indicated significant reductions in cell death and oxidative stress markers, suggesting its potential as a therapeutic candidate for Alzheimer's disease management.

Case Study 2: Anti-cancer Efficacy

Research conducted at a leading cancer research institute explored the anti-cancer effects of this compound on breast cancer cell lines. The findings demonstrated that treatment with this compound led to decreased cell proliferation and induced apoptosis through activation of caspase pathways.

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridin-2-ylmethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to exhibit activity against multidrug-resistant tuberculosis by targeting bacterial enzymes . The exact molecular targets and pathways involved vary depending on the specific application and biological context .

Comparison with Similar Compounds

Imidazo[1,2-a]pyrimidin-2-ylmethanamine Dihydrochloride

Structural Difference : Replaces the pyridine ring with a pyrimidine ring (two nitrogen atoms).
Properties :

  • Molecular Formula : C₇H₈N₄ (vs. C₉H₁₂Cl₂N₃ for the target compound).
  • Molecular Weight : 148.17 g/mol (lower due to fewer carbons and hydrogens).
  • Solubility : Highly soluble in water (>10 mg/mL), unlike the target compound, which may require organic solvents for dissolution.
  • Pharmacokinetics: Exhibits moderate GI absorption (73%) and is a non-substrate for P-glycoprotein, suggesting better bioavailability compared to bulkier analogs .

Applications : Primarily used in medicinal chemistry for kinase inhibition studies, leveraging the pyrimidine ring’s ability to mimic nucleobases in enzyme binding .

(Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine Dihydrochloride Hydrate

Structural Difference : Methanamine substituent at the 3-position (vs. 2-position) and inclusion of a hydrate.
Properties :

  • Molecular Formula : C₉H₁₅Cl₂N₃O (additional oxygen due to hydration).
  • Molecular Weight : 252.14 g/mol (higher than the target compound’s ~248 g/mol).
  • Solubility: Hydrate form enhances aqueous solubility, critical for intravenous formulations.
  • Synthesis : Requires additional steps for hydration, increasing production complexity .

Applications : Used in preclinical studies for autoimmune diseases, with the 3-position substituent influencing receptor binding selectivity .

Imidazo[1,2-a]pyridin-2(3H)-one Hydrochloride

Structural Difference : Ketone group replaces the methanamine at the 2-position.
Properties :

  • Reactivity : The carbonyl group participates in hydrogen bonding, enhancing interactions with enzymes like proteases.
  • Molecular Weight : 181.62 g/mol (lower due to absence of amine and chloride counterions).
  • Synthesis : Prepared via oxidation of the corresponding amine, requiring controlled conditions to avoid over-oxidation .

Applications : Investigated as a building block for fluorescent probes due to the conjugated ketone system .

Pyrazolo[1,5-a]pyridine Derivatives

Structural Difference : Pyrazole-fused ring instead of imidazole.
Example : (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine dihydrochloride.
Properties :

  • Ring Saturation : The tetrahydropyridine moiety reduces aromaticity, increasing flexibility for binding to G-protein-coupled receptors.

Applications : Explored in neurological disorders due to enhanced blood-brain barrier penetration compared to imidazo analogs .

Comparative Data Table

Compound Name Core Structure Substituent Position Molecular Formula Molecular Weight (g/mol) Key Applications
Imidazo[1,2-a]pyridin-2-ylmethanamine diHCl Imidazo[1,2-a]pyridine 2-position amine C₉H₁₂Cl₂N₃ ~248.15 Kinase inhibition, autoimmune therapies
Imidazo[1,2-a]pyrimidin-2-ylmethanamine diHCl Imidazo[1,2-a]pyrimidine 2-position amine C₇H₈Cl₂N₄ 148.17 Nucleobase-mimetic kinase inhibitors
(Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine diHCl hydrate Imidazo[1,2-a]pyridine 3-position amine C₉H₁₅Cl₂N₃O 252.14 Autoimmune disease models
Imidazo[1,2-a]pyridin-2(3H)-one HCl Imidazo[1,2-a]pyridine 2-position ketone C₇H₅ClN₂O 181.62 Fluorescent probes
(Pyrazolo[1,5-a]pyridin-3-yl)methanamine diHCl Pyrazolo[1,5-a]pyridine 3-position amine C₈H₁₂Cl₂N₃ 233.11 Neurological disorder research

Pharmacological and Industrial Considerations

  • Yield and Scalability : The target compound’s synthesis () achieves 61% yield via hydrogenation, while pyrimidine analogs () require costlier catalysts, reducing industrial feasibility .
  • Regulatory Status : Imidazo[1,2-a]pyridin-2-ylmethanamine dihydrochloride is sold industrially (99% purity, 25 kg/drum), indicating established manufacturing protocols, whereas newer analogs (e.g., pyrazolo derivatives) remain in early development .

Biological Activity

Imidazo[1,2-a]pyridin-2-ylmethanamine dihydrochloride is a compound that belongs to the imidazopyridine family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Overview of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives are recognized for their broad spectrum of biological activities. These include:

  • Anticancer
  • Antimicrobial
  • Antiviral
  • Anti-inflammatory
  • Antiepileptic
  • Cholinesterase inhibition (important in Alzheimer's disease treatment)

The compound's structure allows it to interact with various biological targets, making it a significant scaffold in medicinal chemistry .

1. Antimicrobial Activity

Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis. For instance, a series of compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.006 μM against replicating bacteria, indicating potent anti-tubercular activity. Notably, compound 18 showed superior activity compared to the clinical candidate PA-824 against multidrug-resistant strains .

2. Cholinesterase Inhibition

Imidazo[1,2-a]pyridine derivatives have been evaluated for their potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. These enzymes are critical therapeutic targets in Alzheimer's disease. Several synthesized compounds exhibited significant inhibitory activities with IC50 values ranging from 0.2 to 50 µM, demonstrating their potential as novel treatments for neurodegenerative disorders .

3. Anticancer Properties

The anticancer potential of imidazo[1,2-a]pyridine derivatives has been explored extensively. Compounds have shown activity against various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. The structure-activity relationship studies indicate that specific substitutions on the imidazopyridine ring can enhance anticancer efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR of imidazo[1,2-a]pyridine derivatives is crucial for optimizing their biological activity. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing or electron-donating groups can significantly influence the biological activity of these compounds.
  • Positioning : The position of substituents on the imidazopyridine ring affects binding affinity and selectivity towards various biological targets.

Case Study 1: Anti-Tuberculosis Activity

A study synthesized a series of imidazo[1,2-a]pyridine-3-carboxamides and evaluated their anti-tuberculosis properties against Mycobacterium tuberculosis H37Rv. Compounds were tested for their MIC values and pharmacokinetic profiles in mice, revealing promising candidates for further development in treating tuberculosis .

Case Study 2: Alzheimer’s Disease Treatment

Research focused on new N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide derivatives showed that these compounds effectively inhibited AChE and BChE activities. The docking studies indicated strong binding interactions with enzyme active sites, supporting their potential as therapeutic agents for Alzheimer's disease .

Summary Table of Biological Activities

Activity TypeExample CompoundsMIC/IC50 ValuesNotes
AntitubercularCompound 18≤0.006 μMPotent against MDR strains
Cholinesterase InhibitorVarious0.2 - 50 µMPotential treatment for Alzheimer's disease
AnticancerVariousVaries by cell lineInduces apoptosis and cell cycle arrest

Q & A

Q. What established synthetic routes are available for Imidazo[1,2-a]pyridin-2-ylmethanamine dihydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of imidazo[1,2-a]pyridine derivatives typically involves condensation reactions, multicomponent reactions (MCRs), or oxidative coupling. For example, MCRs enable the introduction of substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine core, which is critical for tailoring biological activity. Optimization involves adjusting catalysts (e.g., Lewis acids), temperature (80–120°C), and solvent systems (e.g., ethanol or DMF). Reaction progress can be monitored via TLC or HPLC, with purification by recrystallization or column chromatography .

Q. What analytical techniques are used to confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions and hydrogen bonding patterns.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and chloride counterion presence.
  • X-ray Crystallography : For unambiguous structural elucidation, particularly if novel derivatives are synthesized.
  • Elemental Analysis : To validate stoichiometry and purity (>95%) .

Q. What biological targets and mechanisms of action are associated with this compound?

Methodological Answer: Imidazo[1,2-a]pyridine derivatives are studied for antimicrobial, anticancer, and kinase-inhibitory activities. Target identification involves:

  • In vitro assays : Enzymatic inhibition studies (e.g., PDE3 for cardiovascular applications) .
  • Cellular models : Cytotoxicity screening against cancer cell lines (e.g., MTT assays) .
  • Literature mining : Systematic reviews of PubMed/Scopus to map known targets (e.g., ATP-binding pockets in kinases) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s biological efficacy?

Methodological Answer: SAR strategies include:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -NO2_2) at the 3-position to modulate electronic effects.
  • Scaffold hybridization : Conjugating with chalcones or heterocycles to improve binding affinity .
  • In silico modeling : Molecular docking (AutoDock Vina) and DFT calculations to predict interactions with targets like PDE3 or microbial enzymes .

Q. How can contradictory data on pharmacokinetic properties (e.g., solubility, bioavailability) be resolved?

Methodological Answer: Contradictions arise from variability in assay conditions. Mitigation strategies:

  • Standardized protocols : Use biorelevant media (e.g., FaSSIF/FeSSIF) for solubility studies.
  • Comparative assays : Parallel testing with reference compounds (e.g., Olprinone Hydrochloride) under identical conditions.
  • Advanced formulations : Explore salt forms (e.g., dihydrochloride vs. free base) or nanoencapsulation to enhance bioavailability .

Q. What in vivo models are appropriate for evaluating therapeutic efficacy and toxicity?

Methodological Answer:

  • Rodent models : For cardiovascular applications, use ischemia-reperfusion injury models in rats. Dose optimization (e.g., 1–10 mg/kg IV) and PK/PD profiling (plasma half-life, tissue distribution) are critical.
  • Toxicology : Acute toxicity studies (OECD 423) to determine LD50_{50} and histopathological assessments .

Q. How can computational methods predict off-target interactions or metabolic pathways?

Methodological Answer:

  • Molecular dynamics simulations : To assess binding stability with non-target proteins (e.g., cytochrome P450 enzymes).
  • Metabolite prediction : Tools like Meteor (Lhasa Ltd.) to identify Phase I/II metabolites and potential toxicity .

Q. What strategies address low solubility or stability in aqueous buffers?

Methodological Answer:

  • Salt selection : Dihydrochloride salts improve water solubility via ionic interactions.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) for delayed release.
  • Lyophilization : Stabilize the compound in freeze-dried formulations for long-term storage .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the compound’s antimicrobial activity?

Methodological Answer:

  • Standardized MIC assays : Follow CLSI guidelines using consistent bacterial strains (e.g., S. aureus ATCC 25923).
  • Check purity : Confirm compound integrity via HPLC before testing.
  • Mechanistic studies : Use transcriptomics to identify gene expression changes, ruling out assay-specific artifacts .

Q. What methodologies resolve discrepancies in reported synthetic yields?

Methodological Answer:

  • Reaction kinetic studies : Monitor intermediates via LC-MS to identify rate-limiting steps.
  • DoE (Design of Experiments) : Optimize variables (e.g., catalyst loading, solvent ratio) using software like MODDE.
  • Reproducibility checks : Cross-validate results in independent labs .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-a]pyridin-2-ylmethanamine dihydrochloride
Reactant of Route 2
Imidazo[1,2-a]pyridin-2-ylmethanamine dihydrochloride

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